1-(4-Chlorophenyl)cyclopropane-1-carboximidamide
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Overview
Description
1-(4-Chlorophenyl)cyclopropane-1-carboximidamide is a chemical compound characterized by the presence of a cyclopropane ring attached to a 4-chlorophenyl group and a carboximidamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)cyclopropane-1-carboximidamide typically involves the reaction of 4-chlorobenzyl chloride with cyclopropanecarboximidamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)cyclopropane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)cyclopropane-1-carboximidamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)cyclopropane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid
- 1-(4-Chlorophenyl)cyclobutane-1-carboxylic acid
Comparison: 1-(4-Chlorophenyl)cyclopropane-1-carboximidamide is unique due to the presence of the carboximidamide functional group, which imparts distinct chemical and biological properties compared to its analogs. The cyclopropane ring also contributes to its rigidity and stability, making it a valuable compound for various applications.
Biological Activity
1-(4-Chlorophenyl)cyclopropane-1-carboximidamide is a unique compound with the molecular formula C₁₀H₁₁ClN₂ and a molecular weight of 194.66 g/mol. Its structural characteristics include a cyclopropane ring substituted with a 4-chlorophenyl group and a carboximidamide functional group, which may contribute to its biological activity. This article reviews the available literature on the biological activities of this compound, including its potential applications in medicinal chemistry.
The compound's structure allows it to participate in various chemical reactions, making it an interesting target for synthetic chemistry. Its reactivity is enhanced by the carboximidamide group, which can engage in nucleophilic substitution reactions. This feature positions this compound as a potential scaffold for drug development.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₁ClN₂ |
Molecular Weight | 194.66 g/mol |
Functional Groups | Cyclopropane, Carboximidamide |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives exhibiting similar motifs have shown significant inhibitory effects on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer). Notably, some compounds demonstrated an IC50 value as low as 0.126 µM against MDA-MB-231 cells, indicating potent cytotoxicity with a favorable selectivity index over non-cancerous cells .
Case Study:
In a pharmacodynamic study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with analogous compounds resulted in significant inhibition of lung metastasis compared to known therapeutic agents like TAE226 . This suggests that this compound and its derivatives may possess valuable therapeutic properties in oncology.
Antibacterial Activity
The antibacterial efficacy of carboximidamide derivatives has also been documented. For example, compounds structurally related to this compound exhibited activity against various bacterial strains such as E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) for these compounds ranged from 40 to 50 µg/mL, demonstrating comparable potency to standard antibiotics like ceftriaxone .
Bacterial Strain | MIC (µg/mL) |
---|---|
E. faecalis | 40 |
P. aeruginosa | 50 |
S. typhi | 45 |
K. pneumoniae | 50 |
Mechanistic Insights
The mechanism of action for the anticancer and antibacterial activities of such compounds may involve the inhibition of specific molecular pathways crucial for cell proliferation and survival. For instance, some studies suggest that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting matrix metalloproteinases (MMPs), which are involved in tumor metastasis .
Properties
CAS No. |
763909-14-4 |
---|---|
Molecular Formula |
C10H11ClN2 |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
1-(4-chlorophenyl)cyclopropane-1-carboximidamide |
InChI |
InChI=1S/C10H11ClN2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H3,12,13) |
InChI Key |
ZFODIMWFQJDACW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)C(=N)N |
Origin of Product |
United States |
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